tert-butyl N-[2-(piperidin-4-yl)oxan-3-yl]carbamate
Description
Chemical Structure and Properties
tert-butyl N-[2-(piperidin-4-yl)oxan-3-yl]carbamate (CAS: 1909305-06-1) is a carbamate derivative featuring a piperidin-4-yl-substituted oxane (tetrahydropyran) ring system. Its molecular formula is C₁₅H₂₈N₂O₃, with a molecular weight of 284.39 g/mol (purity ≥95%) . The stereochemistry of the compound is defined as rac-(2R,3S)-configuration in its oxan-3-yl and piperidin-4-yl moieties . Key structural identifiers include:
This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its modular structure, which allows for functionalization at the piperidine and oxane rings .
Properties
IUPAC Name |
tert-butyl N-(2-piperidin-4-yloxan-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)17-12-5-4-10-19-13(12)11-6-8-16-9-7-11/h11-13,16H,4-10H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIUZRMDRWWAHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCOC1C2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(piperidin-4-yl)oxan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a piperidinyl oxane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may include multiple purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[2-(piperidin-4-yl)oxan-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives, while reduction can produce piperidinyl alcohols .
Scientific Research Applications
tert-butyl N-[2-(piperidin-4-yl)oxan-3-yl]carbamate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential therapeutic applications, including drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(piperidin-4-yl)oxan-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Structural and Functional Variations
The compound’s structural analogs differ in substituent positions, ring systems, and functional groups, leading to distinct physicochemical and biological properties. Below is a comparative analysis:
Physicochemical Properties
- Lipophilicity (LogP) :
- Solubility :
- The oxane ring in this compound reduces aqueous solubility compared to linear analogs like tert-butyl N-(6-bromohexyl)carbamate .
Biological Activity
tert-butyl N-[2-(piperidin-4-yl)oxan-3-yl]carbamate is a synthetic organic compound with notable biological activities, particularly as an enzyme inhibitor. This article explores its biological mechanisms, applications in medicinal chemistry, and relevant case studies.
Structural Characteristics
The compound features a tert-butyl group linked to a piperidine moiety through an oxane ring, which significantly influences its biological properties. Its molecular formula is with a molecular weight of approximately 284.4 g/mol.
The primary mechanism of action for this compound involves the inhibition of dipeptidyl peptidase-4 (DPP-4). DPP-4 is crucial in glucose metabolism, and its inhibition enhances insulin secretion, making this compound a candidate for diabetes treatment. The compound's interaction with DPP-4 prevents the degradation of incretin hormones, which are instrumental in regulating blood sugar levels.
Enzyme Inhibition
Research indicates that this compound is a potent DPP-4 inhibitor. In vitro studies have demonstrated its ability to significantly reduce DPP-4 activity, leading to increased levels of active incretin hormones and improved glycemic control in diabetic models.
Antibacterial Properties
In addition to its role as a DPP-4 inhibitor, this compound has been investigated for potential antibacterial activity. Preliminary studies suggest that it may exhibit inhibitory effects against certain bacterial strains, although further research is necessary to establish its efficacy and mechanism.
Research Findings and Case Studies
Several studies have highlighted the biological activity of this compound:
- DPP-4 Inhibition Study : A study demonstrated that this compound showed significant inhibition of DPP-4 in vitro, leading to enhanced insulin secretion in pancreatic beta cells. This suggests potential applications in diabetes management.
- Antibacterial Activity : Another study explored the antibacterial properties of various carbamate derivatives, including this compound. Results indicated moderate antibacterial activity against Gram-positive bacteria, warranting further investigation into its potential as an antibiotic agent.
- Synthesis and Applications : The compound serves as an important intermediate in pharmaceutical synthesis, particularly in creating selective serotonin reuptake inhibitors (SSRIs) and other bioactive molecules. Its unique structural features allow for modifications that can enhance biological activity and selectivity .
Comparative Analysis with Similar Compounds
A comparative analysis with similar compounds reveals unique aspects of this compound:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate | Different stereochemistry | Potent DPP-4 inhibitor |
| tert-butyl N-(3-piperidinyl)carbamate | Lacks oxane ring | Varying pharmacokinetics |
| tert-butyl (3-hydroxypropyl)carbamate | Varies in functional groups | Limited DPP-4 inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
